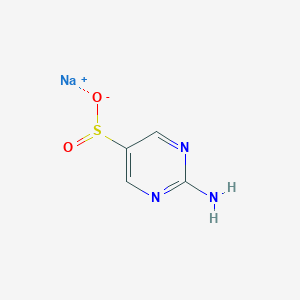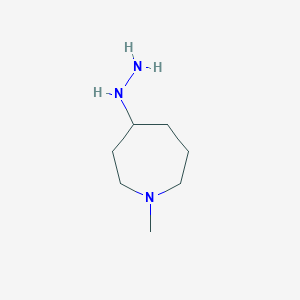
2H-1,3-Benzoxazin-2-one, 3,4-dihydro-3-(4-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-3-(4-pyridinyl)-2H-1,3-benzoxazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-aminopyridine with a suitable benzene derivative under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and may be carried out under solvent-free conditions or in the presence of a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. The use of microwave irradiation has also been explored as a rapid and environmentally friendly method for the synthesis of benzoxazines.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding oxo-derivatives.
Reduction: Reduction products such as dihydrobenzoxazines.
Substitution: Substituted benzoxazines with various functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits biological activities such as antifungal, antibacterial, anti-HIV, anticancer, anticonvulsant, and anti-inflammatory properties.
Medicine: Potential therapeutic applications in the treatment of various diseases due to its biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism by which 3,4-dihydro-3-(4-pyridinyl)-2H-1,3-benzoxazin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-3-phenyl-2H-1,3-benzoxazin-2-one: Similar structure but with a phenyl group instead of a pyridinyl group.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Another class of benzoxazines with different substituents.
Uniqueness: The presence of the pyridinyl group in 3,4-dihydro-3-(4-pyridinyl)-2H-1,3-benzoxazin-2-one contributes to its unique chemical and biological properties compared to other benzoxazines
Eigenschaften
Molekularformel |
C13H10N2O2 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
3-pyridin-4-yl-4H-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C13H10N2O2/c16-13-15(11-5-7-14-8-6-11)9-10-3-1-2-4-12(10)17-13/h1-8H,9H2 |
InChI-Schlüssel |
KYBHXHVLVUMVGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2OC(=O)N1C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


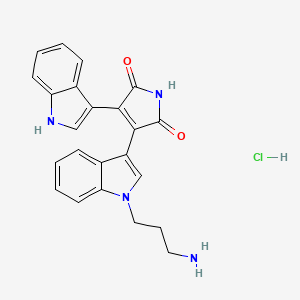

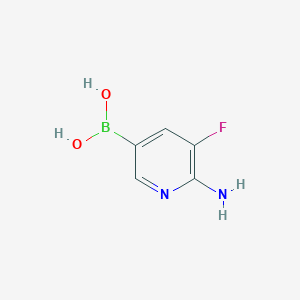
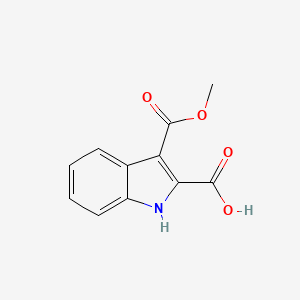

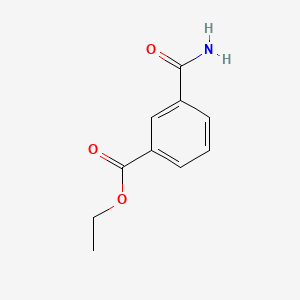



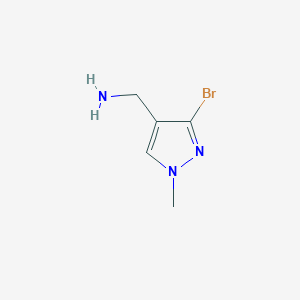
![Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15223676.png)
